molecular formula C8H10O<br>3,5-(CH3)2C6H3OH<br>C8H10O B042653 3,5-Dimethylphenol CAS No. 108-68-9

3,5-Dimethylphenol

Cat. No. B042653
CAS RN: 108-68-9
M. Wt: 122.16 g/mol
InChI Key: TUAMRELNJMMDMT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,5-Dimethylphenol and its derivatives involves several chemical processes. For example, the base-catalyzed reaction of 3,5-Dimethylphenol with formaldehyde leads to a solid, predominantly linear structure, highly condensed but with few crosslinks, indicating its potential for forming graphitizable resins (Lenghaus, Qiao, & Solomon, 2001). Additionally, the acrylic monomer 3,5-dimethylphenyl methacrylate was synthesized by reacting 3,5-Dimethylphenol with methacryloyl chloride, showcasing its use in polymer synthesis (Vijayanand, Radhakrishnan, Prasath, & Nanjundan, 2002).

Molecular Structure Analysis

The molecular structure of 3,5-Dimethylphenol derivatives has been elucidated through various studies. For instance, the crystal and molecular structure analysis of certain derivatives revealed detailed insights into their configuration, helping understand the compound's chemical behavior and reactivity (Iwasaki & Akiba, 1984).

Chemical Reactions and Properties

Chemical reactions involving 3,5-Dimethylphenol demonstrate its reactivity and potential for various applications. The compound's ability to undergo reactions such as condensation with formaldehyde and its behavior under different conditions highlights its versatility (Finn, Lewis, & Megson, 1950). Furthermore, its use in synthesizing copolymers reveals insights into its reactivity ratios and the properties of the resulting materials (Vijayanand, Penlidis, Radhakrishnan, & Nanjundan, 2002).

Scientific Research Applications

  • Polyurethane Copolymer Flexibility : A study found that the 3,5-dimethylphenyl group significantly enhances the low-temperature flexibility of polyurethane copolymer, maintaining high tensile and shape memory properties at ambient temperature (Chung et al., 2012).

  • Carbonization in Coal Gasification : Research on the carbonization of 3,5-dimethylphenol-formaldehyde resin with NaOH has shown its impact on hydrogen gas temperature and CO evolution. This could explain the catalytic action of alkali in steam gasification of coal or carbon (Yamashita & Ōuchi, 1982).

  • Asymmetric Synthesis : A study presents a convenient asymmetric synthesis of 2,6-Dimethyl-L-tyrosine from 3,5-dimethylphenol, enabling high optical purity production (Dygos et al., 1992).

  • Atmospheric Oxidative Degradation : The atmospheric oxidative degradation of dimethylphenol isomers involves the formation of various radicals and adducts, influencing autoignition and combustion processes (Sandhiya et al., 2013).

  • Bond Dissociation Enthalpy : A study indicates that 3,5-dimethylphenol has a weaker O-H bond than phenol, suggesting that alkyl substitution weakens this bond (Lucarini et al., 2003).

  • Graphitisability of Resins : Research on 3,5-dimethylphenol resins suggests their graphitisability is due to the formation of xanthene structures, contributing to their oxygen sensitivity and graphitisability (Lenghaus et al., 2001).

  • Oxidative Coupling : A procedure for preparing 3,5,3',5'-tetramethyl-biphenyl-4,4'-diol via oxidative coupling was developed, with a proposed mechanism (Boldron et al., 2005).

  • Transesterification Research : The rates of exchange between 3,5-dimethylphenolate-d6 and various 3,5-dimethylphenyl esters in weakly polar solvents were studied, showing potential for conversion into different functional groups (Jackman et al., 1991).

  • Metabolism by Alcaligenes eutrophus : Alcaligenes eutrophus JMP 134 can cometabolize various dimethylphenols into dimethylmuconolactones, but 3,5-dimethylphenol is not metabolized by the meta-cleavage pathway (Pieper et al., 1995).

  • Solubility in Binary Solvent Mixtures : A study on the solubility of dimethylphenols in binary solvent mixtures containing alcohols showed a small synergistic effect, with ethyl acetate and alcohol showing a larger effect (Domańska, 1988).

Safety And Hazards

3,5-Dimethylphenol is harmful if swallowed and toxic in contact with skin . It causes severe skin burns and eye damage . It is also a questionable carcinogen with experimental tumorigenic data . When heated to decomposition, it emits acrid smoke and irritating fumes .

Future Directions

Relevant papers on 3,5-Dimethylphenol include studies on its anti-cancer effects and its structure and mechanism of thermal decomposition leading to graphitisation .

properties

IUPAC Name

3,5-dimethylphenol
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InChI

InChI=1S/C8H10O/c1-6-3-7(2)5-8(9)4-6/h3-5,9H,1-2H3
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InChI Key

TUAMRELNJMMDMT-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC(=C1)O)C
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Molecular Formula

C8H10O
Record name 3,5-DIMETHYLPHENOL
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DSSTOX Substance ID

DTXSID1025148
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Molecular Weight

122.16 g/mol
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Physical Description

3,5-dimethylphenol is a colorless to off-white crystalline solid. Odor threshold 1 ppm. Taste threshold 0.001 mg/L. (NTP, 1992), Liquid, White to yellow solid; [ICSC] Hygroscopic; [CAMEO] Yellow crystalline solid; [MSDSonline], WHITE-TO-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR.
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Boiling Point

427.1 °F at 760 mmHg (NTP, 1992), 219.5 °C, 219 °C
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Flash Point

[HSDB] 80 °C, 80 °C c.c.
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Sol in ethyl alcohol, carbon tetrachloride, Very sol in benzene, chloroform, ether, In water, 4.88X10+3 mg/l @ 25 °C., 4.0 x 10 (-2) mol/l, at pH 5.1 and 25 °C., Solubility in water, g/100ml at 25 °C: 0.5
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Density

0.968 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9680 @ 20 °C/4 °C, 0.97 g/cm³
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Vapor Density

Relative vapor density (air = 1): 4.2
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Vapor Pressure

1 mmHg at 143.6 °F ; 5 mmHg at 192.6 °F; 10 mmHg at 216.3 °F (NTP, 1992), 0.04 [mmHg], 0.0405 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C: 5
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Product Name

3,5-Dimethylphenol

Color/Form

Needles from water, Needles from petroleum ether, White crystals

CAS RN

108-68-9
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Melting Point

147 °F (NTP, 1992), 64 °C
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Synthesis routes and methods I

Procedure details

30.8 g (0 1 mol) of 2-bromo-4-fluoro-3',5'-dimethylbenzophenone were dissolved in 140 g of 90% sulfuric acid, and 5.7 g of 90% hydrogen peroxide solution were added dropwise (metering time 1 h) between -10° C. and 0° C. After subsequent stirring for 2 h, the mixture was poured on to 500 g of ice and then heated at the boil for 5 h. Isolation as described in Example 8 gave 9.6 g (0.079 mol, 79%) of 3,5-dimethylphenol and 15.6 g (0.071 mol, 71%) of 2-bromo-4-fluorobenzoic acid (crude, purity (GC) ca. 90%, melting point 160°-166° C.)
Name
2-bromo-4-fluoro-3',5'-dimethylbenzophenone
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
140 g
Type
solvent
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Three
Yield
79%

Synthesis routes and methods II

Procedure details

Following general operating mode A, 3,5-dimethyliodobenzene (145 μL, 1.0 mmol) was reacted with cesium hydroxide to give the expected product in the form of a white solid with a yield of 96% (eluent: dichloromethane/heptane 20:80).
Name
dichloromethane heptane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
145 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
96%

Synthesis routes and methods III

Procedure details

Such high isophorone concentration in the crude product proves to be a great disadvantage when, in a further step, the crude 3,5-dimethylphenol is purified by means of crystallization. The isophorone passes on into the mother liquor which is rectified to obtain the 3,5-dimrethylphenol contained therein. Since isophorone and 3,5-dimethylphenol form an azeotrope, the presence of isophorone reduces the yield of distillation. In order to avoid a reduction in yield, the 3,5-dimethylphenol/isophorone fraction has to undergo special treatment. After leaching and distillation, 3,5-dimethylphenol is obtained with a purity of 96% purity. The yield of 3,5-dimethylphenol from this process fluctuates between 55 and 60% with reference to the amount of isophorone used.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3,5-dimethylphenol isophorone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethylphenol
Reactant of Route 2
3,5-Dimethylphenol
Reactant of Route 3
3,5-Dimethylphenol
Reactant of Route 4
3,5-Dimethylphenol
Reactant of Route 5
3,5-Dimethylphenol
Reactant of Route 6
3,5-Dimethylphenol

Citations

For This Compound
4,970
Citations
Y Yamashita, K Ouchi - Carbon, 1982 - Elsevier
3,5-Dimethylphenol-formaldehyde resin was carbonized with NaOH. It was found that as the amount of NaOH increases, the temperature of the hydrogen gas evolution is significantly …
Number of citations: 136 www.sciencedirect.com
A Rezaei, MR Rezaei, MH Sayadi - Journal of molecular liquids, 2021 - Elsevier
In this work, a multifunctional Fe 3 O 4 @SnO 2 -TiO 2 /rGO (FSTRG) nanohybrids catalyst was successfully synthesized through an effective hydrothermal method. The activity of …
Number of citations: 13 www.sciencedirect.com
K Lenghaus, GGH Qiao, DH Solomon - Polymer, 2001 - Elsevier
Novel model compounds based on 3,5-dimethylphenol were used to determine the structure of graphitisable 3,5-dimethylphenol resins. The base catalysed reaction of 3,5-…
Number of citations: 19 www.sciencedirect.com
R Betz, C McCleland, H Marchand - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
The previous structure determination [Gillier-Pandraud et al. (1972). CR Acad. Sci. Ser. C, 275, 1495] of the title compound, C8H10O, did not report atomic coordinates. There are two …
Number of citations: 2 scripts.iucr.org
SB Gevert, M Eriksson, P Eriksson… - Applied Catalysis A …, 1994 - Elsevier
Hydrodeoxygenation of 2,6- and 3,5-dimethylphenol (DMP) over a sulphided CoMo/alumina catalyst was carried out at 5 MPa H 2 pressure and over a temperature range of 240C to 330…
Number of citations: 53 www.sciencedirect.com
TA Zidan, EM El-Menyawy, MM El-Shabaan - Physica B: Condensed …, 2022 - Elsevier
Synthesis of azo dye, 4-[2(3-acetylphenyl) diazenyl]-3,5-dimethylphenol (ADD), is presented. The structural, linear optical and non-linear optical properties of ADD are studied together …
Number of citations: 2 www.sciencedirect.com
S Belattar, Y Mameri, N Seraghni… - Journal of …, 2012 - researchgate.net
Phenolic compounds are one class of organic contaminants with high toxicity. In the present work, we study the degradation of 3, 5-dimethylphenol (3, 5-DMP) in heterogeneous phase …
Number of citations: 11 www.researchgate.net
DR Armstrong, C Cameron, DC Nonhebel… - Journal of the Chemical …, 1983 - pubs.rsc.org
Oxidations of both 3,5-dimethylphenol and phenol with di-t-butyl peroxide at 140 C gave as the major product the ortho-ortho-C–C coupled dimer, while oxidations with di-t-butyl …
Number of citations: 48 pubs.rsc.org
W Li, H Guo, C Wang, Y Zhang, X Cheng… - Chemical Engineering …, 2020 - Elsevier
4-Chloro-3,5-dimethylphenol (PCMX), as a typical antimicrobial compound, has been widely used in medical products and cosmetics and has been detected in municipal wastewater. …
Number of citations: 41 www.sciencedirect.com
C Landault, G Guiochon - Analytical Chemistry, 1967 - ACS Publications
Packed capillary columns, using silanized Chromosorb P coated with a mixture of di (3, 3, 5-trimethylcyclohexyl) o-phthalate and tri 2, 4-xylenyl phosphate, allow rapid analysis of the …
Number of citations: 36 pubs.acs.org

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